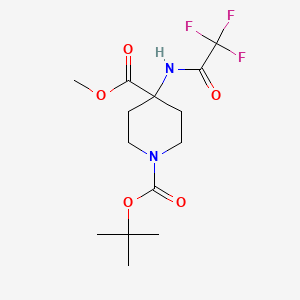

Methyl N-Boc-4-(trifluoroacetylamino)piperidine-4-carboxylate

Description

Methyl N-Boc-4-(trifluoroacetylamino)piperidine-4-carboxylate is a piperidine-derived compound featuring three key functional groups: a tert-butoxycarbonyl (Boc) protecting group at the nitrogen, a trifluoroacetylamino substituent at the 4-position, and a methyl ester at the carboxylate position. This structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical research for constructing complex molecules. The Boc group enhances stability during synthetic steps, while the trifluoroacetyl moiety may improve metabolic resistance or binding specificity in drug candidates .

Its synthesis likely follows established protocols for piperidine derivatives, such as alkylation or acylation reactions under basic conditions, as seen in related compounds (e.g., potassium carbonate in acetonitrile) . Safety data for analogs like Methyl N-BOC-piperidine-4-acetate indicate hazards via inhalation, skin contact, or ingestion, necessitating careful handling .

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-[(2,2,2-trifluoroacetyl)amino]piperidine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21F3N2O5/c1-12(2,3)24-11(22)19-7-5-13(6-8-19,10(21)23-4)18-9(20)14(15,16)17/h5-8H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJAEXJLAJEDOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601111191 | |

| Record name | 1,4-Piperidinedicarboxylic acid, 4-[(2,2,2-trifluoroacetyl)amino]-, 1-(1,1-dimethylethyl) 4-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375064-57-5 | |

| Record name | 1,4-Piperidinedicarboxylic acid, 4-[(2,2,2-trifluoroacetyl)amino]-, 1-(1,1-dimethylethyl) 4-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Piperidinedicarboxylic acid, 4-[(2,2,2-trifluoroacetyl)amino]-, 1-(1,1-dimethylethyl) 4-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-Boc-4-(trifluoroacetylamino)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl N-Boc-4-(trifluoroacetylamino)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1. Synthesis of Pharmaceutical Compounds

Methyl N-Boc-4-(trifluoroacetylamino)piperidine-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents. It is particularly notable in the development of anticoagulants, such as Argatroban, which is used for treating thrombosis and other cardiovascular conditions. The compound's trifluoroacetyl group enhances its reactivity and selectivity in peptide coupling reactions, facilitating the formation of complex molecules essential for drug development .

1.2. Opioid Analogs

The compound has also been explored in the synthesis of opioid analogs. Its structural similarity to known opioid precursors allows for modifications that can lead to new analgesics with potentially improved efficacy and safety profiles. For instance, derivatives of piperidine-based compounds are often investigated for their mu-opioid receptor activity, which is crucial in pain management .

Synthetic Organic Chemistry

2.1. Versatile Intermediate

This compound is utilized as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as acylation and amination, makes it valuable for constructing complex organic frameworks. The presence of the Boc (tert-butoxycarbonyl) protecting group allows for selective functionalization while maintaining the integrity of other reactive sites on the molecule .

2.2. Reaction Pathways

The compound can participate in several key reactions:

- Peptide Synthesis: Used in coupling reactions to form peptide bonds, crucial for developing peptide-based therapeutics.

- Functional Group Transformations: The trifluoroacetyl group can be replaced or modified to introduce different functionalities, enhancing the compound's utility in synthesizing diverse chemical entities .

Case Study 1: Synthesis of Argatroban Intermediates

A study demonstrated the use of this compound as an intermediate in synthesizing Argatroban derivatives. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's effectiveness in pharmaceutical applications .

Case Study 2: Development of Opioid Analogs

Research into opioid analogs has highlighted how modifications to the piperidine structure can lead to compounds with enhanced analgesic properties. This compound was employed as a precursor in synthesizing these analogs, demonstrating its role in advancing pain management therapies .

Mechanism of Action

The mechanism of action of Methyl N-Boc-4-(trifluoroacetylamino)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The trifluoroacetylamino group distinguishes Methyl N-Boc-4-(trifluoroacetylamino)piperidine-4-carboxylate from closely related piperidine derivatives. Key structural analogs include:

Key Observations :

- Trifluoroacetylamino vs.

- Ester Variations : Ethyl esters (e.g., Ethyl N-Boc-piperidine-4-carboxylate) may offer higher lipophilicity than methyl esters, influencing membrane permeability in pharmacokinetics .

- Ring Size : Azepane analogs (7-membered rings) exhibit distinct conformational flexibility compared to piperidine, impacting receptor interactions .

Biological Activity

Methyl N-Boc-4-(trifluoroacetylamino)piperidine-4-carboxylate is a chemical compound notable for its potential biological activities. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse pharmacological properties. The structure of this compound consists of a piperidine ring substituted with a trifluoroacetylamino group and a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and reactivity in biological systems.

Chemical Structure

The molecular formula of this compound is . The structural representation can be summarized as follows:

The biological activity of this compound primarily arises from its interaction with various biological targets, including enzymes and receptors. The trifluoroacetylamino moiety is known to enhance lipophilicity, facilitating better membrane permeability and interaction with cellular targets. The piperidine structure allows for potential binding to neurotransmitter receptors, which may contribute to its pharmacological effects.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. Research has shown that derivatives of piperidine can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activities.

Antiviral Activity

In addition to antimicrobial effects, there is emerging evidence supporting the antiviral potential of piperidine derivatives. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell pathways.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of several piperidine derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that compounds with similar structural motifs to this compound exhibited significant inhibitory effects at low concentrations.

- Antiviral Screening : In another investigation, a series of piperidine-based compounds were screened for antiviral activity against influenza virus. It was found that certain substitutions on the piperidine ring enhanced antiviral potency, indicating that this compound could be a candidate for further exploration in antiviral drug development.

Summary of Biological Activities

| Activity Type | Description | Evidence |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Significant activity against E. coli, S. aureus |

| Antiviral | Inhibition of viral replication | Effective against influenza virus in preliminary studies |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl N-Boc-4-(trifluoroacetylamino)piperidine-4-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step routes involving Boc protection, trifluoroacetylation, and esterification. For example, analogous piperidine derivatives are synthesized by reacting ethyl isonipecotate with halogenated reagents (e.g., 1-bromo-2-chloroethane) in the presence of organic bases, followed by Boc protection and subsequent functionalization . Microwave-assisted one-pot reactions (e.g., SNAr reactions combined with ester hydrolysis) have also been employed for similar structures to improve yield and efficiency .

Q. How should researchers characterize this compound to confirm its structure and purity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and Boc/trifluoroacetyl group integration.

- HPLC (with UV detection) to assess purity (>95% as per standard practices for intermediates) .

- Mass spectrometry (MS) for molecular weight verification (e.g., exact mass 466.215 g/mol for related metabolites) .

- Melting point analysis (reported range 30–60°C for similar Boc-protected piperidine esters) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at -20°C under inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the Boc or trifluoroacetyl groups. Avoid exposure to moisture, as ester and carbamate functionalities are sensitive to aqueous conditions . For long-term storage (>6 months), -80°C is advised .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the trifluoroacetyl group while minimizing side reactions?

- Methodological Answer :

- Use HATU-mediated coupling for amide formation, which is efficient for sterically hindered substrates .

- Control reaction temperature (0–25°C) to suppress racemization or decomposition.

- Monitor pH in aqueous-organic biphasic systems to avoid premature Boc deprotection .

Q. What stability challenges arise under varying pH conditions, and how can decomposition pathways be mitigated?

- Methodological Answer :

- Under acidic conditions (pH <4) , the Boc group may hydrolyze, releasing tert-butanol and CO₂. Use buffered solutions (pH 6–8) during workup .

- Under basic conditions , ester hydrolysis can occur. Add stabilizing agents like triethylamine (TEA) to scavenge free protons .

- Characterize degradation products (e.g., via LC-MS) to identify pathways .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) for this compound?

- Methodological Answer :

- Reproduce synthesis and purification steps rigorously to exclude solvent or impurity effects.

- Cross-validate using differential scanning calorimetry (DSC) and X-ray crystallography (if crystalline) to confirm thermal behavior and solid-state structure .

Q. What role does this compound play in synthesizing CNS-targeted therapeutics?

- Methodological Answer : Piperidine-carboxylate derivatives are key intermediates in muscarinic antagonists (e.g., pan-antagonists for neurodegenerative disease research) and opioid analogs (e.g., carfentanil precursors) . The trifluoroacetyl group enhances metabolic stability and blood-brain barrier penetration in preclinical studies .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Wear full PPE (lab coat, gloves, goggles) to avoid skin/eye contact, which can cause severe irritation .

- Use fume hoods to prevent inhalation of dust/aerosols.

- Avoid open flames, as decomposition may release toxic gases (e.g., CO, NOₓ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.